molecular formula C9H8ClNO2S2 B1433007 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide CAS No. 1394040-10-8

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

Cat. No. B1433007
CAS RN: 1394040-10-8
M. Wt: 261.8 g/mol
InChI Key: BELBUHPBZKUZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a chemical compound with the CAS Number: 1394040-10-8 . It has a molecular weight of 261.75 . The compound is in powder form and is stored at room temperature . It is used as an intermediate in the preparation of imidazole antifungal agents .


Molecular Structure Analysis

The InChI code for 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is 1S/C9H8ClNO2S2/c1-5-6-3-2-4-7 (10)8 (6)14-9 (5)15 (11,12)13/h2-4H,1H3, (H2,11,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a powder that is stored at room temperature .

Scientific Research Applications

Pharmaceutical Research

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide: is utilized in pharmaceutical research as a reference standard for drug development. Its unique structure serves as a scaffold for creating new therapeutic agents, particularly in the realm of anti-inflammatory and antibacterial medications. The compound’s sulfonamide group is a common moiety in many drugs, which makes it a valuable starting point for synthesizing novel compounds with potential medicinal properties .

Material Science

In material science, this compound’s thermal stability and electronic properties make it a candidate for creating new materials with specific conductivity or photovoltaic characteristics. Researchers can explore its incorporation into polymers or coatings to enhance material performance in various industrial applications .

Chemical Synthesis

The compound is used in chemical synthesis as an intermediate for more complex molecules. Its reactivity with various reagents allows for the construction of diverse chemical structures, which can be applied in creating new compounds for further research or industrial use .

Analytical Chemistry

As an analytical standard, 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide aids in the calibration of analytical instruments. It helps ensure the accuracy and precision of measurements when detecting similar structures or functional groups in complex mixtures .

Chromatography

In chromatography, this compound can be used to test and refine separation techniques. Its unique retention properties can be studied to improve the resolution of sulfonamide-containing compounds in various chromatographic methods .

Biological Studies

The antibacterial properties of thiophene derivatives make them of interest in biological studies. This compound, in particular, could be investigated for its efficacy against various bacterial strains, contributing to the search for new antibiotics .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-chloro-3-methyl-1-benzothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELBUHPBZKUZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
Reactant of Route 3
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
Reactant of Route 4
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
Reactant of Route 6
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.